molecular formula C12H19ClFN5 B12224800 1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}methanamine

1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}methanamine

Cat. No.: B12224800
M. Wt: 287.76 g/mol
InChI Key: FDDHRKAQNIQYOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}methanamine is a complex organic compound featuring two pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}methanamine involves multiple steps. One common route includes the reaction of 1,3-dimethyl-1H-pyrazole with a suitable alkylating agent to introduce the fluoroethyl group. This is followed by a coupling reaction with a methanamine derivative to form the final product. The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluoroethyl group, using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium azide in dimethylformamide or thiols in ethanol.

Major Products

    Oxidation: Formation of corresponding pyrazole N-oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of azido or thiol-substituted pyrazole derivatives.

Scientific Research Applications

1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction cascades, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-1H-pyrazol-5-ylboronic acid: Similar in structure but lacks the fluoroethyl group.

    1-(1H-Indazol-4-yl)-3-((1-Phenyl-1H-Pyrazol-5-yl)methyl)urea: Contains a pyrazole ring but differs in the substituents and overall structure.

Uniqueness

1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}methanamine is unique due to the presence of both the fluoroethyl group and the methanamine linkage, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H19ClFN5

Molecular Weight

287.76 g/mol

IUPAC Name

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-[1-(2-fluoroethyl)pyrazol-3-yl]methanamine;hydrochloride

InChI

InChI=1S/C12H18FN5.ClH/c1-10-7-12(17(2)15-10)9-14-8-11-3-5-18(16-11)6-4-13;/h3,5,7,14H,4,6,8-9H2,1-2H3;1H

InChI Key

FDDHRKAQNIQYOL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CNCC2=NN(C=C2)CCF)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.